molecular formula C5H3ClN2O2 B1320271 4-Chloropyrimidine-5-carboxylic acid CAS No. 933686-33-0

4-Chloropyrimidine-5-carboxylic acid

Cat. No. B1320271
CAS RN: 933686-33-0
M. Wt: 158.54 g/mol
InChI Key: ZJEFILYXLZSVJZ-UHFFFAOYSA-N
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Description

4-Chloropyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C5H3ClN2O2 . It is used as a reagent in the synthesis of a series of novel orally active non-peptide angiotensin II antagonists .


Synthesis Analysis

The synthesis of pyrimidines, including 4-Chloropyrimidine-5-carboxylic acid, involves various methods. One such method involves an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol as the one carbon source .


Molecular Structure Analysis

The molecular structure of 4-Chloropyrimidine-5-carboxylic acid consists of a six-membered aromatic heterocyclic ring with two nitrogen atoms at positions 1 and 3 .


Chemical Reactions Analysis

Pyrimidines, including 4-Chloropyrimidine-5-carboxylic acid, exhibit a range of chemical reactions. They are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Scientific Research Applications

Anti-inflammatory Drug Development

Pyrimidine derivatives, including 4-Chloropyrimidine-5-carboxylic acid, have been extensively studied for their anti-inflammatory properties. They are known to inhibit key inflammatory mediators such as prostaglandin E2, tumor necrosis factor-α, and various interleukins, which are crucial in the body’s inflammatory response . The structure-activity relationships (SARs) of these compounds are of particular interest in the development of new anti-inflammatory drugs with minimal toxicity.

Organic Synthesis

In organic chemistry, 4-Chloropyrimidine-5-carboxylic acid serves as a versatile building block for the synthesis of various small molecules. Its reactivity allows for substitution, elimination, and coupling reactions, which are fundamental in creating complex organic compounds .

Nanotechnology

Carboxylic acids, including 4-Chloropyrimidine-5-carboxylic acid, are used as surface modifiers for nanoparticles and nanostructures like carbon nanotubes and graphene . These modifications improve the dispersion of nanoparticles in polar solvents, which is essential for the creation of nanocomposites and nanomaterials with specific properties.

Polymer Chemistry

The carboxylic acid group of 4-Chloropyrimidine-5-carboxylic acid finds applications in polymer chemistry as a monomer or an additive. It can influence the polymerization process and alter the physical properties of the resulting polymers, making them suitable for various industrial applications .

Pharmaceutical Research

4-Chloropyrimidine-5-carboxylic acid is a key intermediate in pharmaceutical research for the synthesis of drug candidates. Its presence in a compound can significantly affect the pharmacokinetic and pharmacodynamic profiles, leading to potential applications in drug design .

Antimicrobial Agents

Research has shown that pyrimidine derivatives exhibit a range of biological activities, including antibacterial, antiviral, and antifungal effects. This makes 4-Chloropyrimidine-5-carboxylic acid a valuable compound in the development of new antimicrobial agents .

Biopolymers and Coatings

The functional groups in 4-Chloropyrimidine-5-carboxylic acid allow it to be used in the production of biopolymers and coatings. These materials have applications in various fields, including medical devices, food packaging, and environmentally friendly products .

Flavor and Fragrance Industry

Carboxylic acids are also used as precursors for flavor and fragrance compounds. The modification of 4-Chloropyrimidine-5-carboxylic acid can lead to the synthesis of compounds with specific olfactory properties, useful in the flavor and fragrance industry .

Safety and Hazards

4-Chloropyrimidine-5-carboxylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation and serious eye irritation. Therefore, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Future Directions

While specific future directions for 4-Chloropyrimidine-5-carboxylic acid were not found in the retrieved papers, research in the field of pyrimidines is ongoing, with a focus on developing new pyrimidines as anti-inflammatory agents . The design of biologically active compounds based on isocytosine and its derivatives is also a priority direction .

properties

IUPAC Name

4-chloropyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O2/c6-4-3(5(9)10)1-7-2-8-4/h1-2H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJEFILYXLZSVJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60599965
Record name 4-Chloropyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloropyrimidine-5-carboxylic acid

CAS RN

933686-33-0
Record name 4-Chloropyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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